TD52 dihydrochloride

Hepatocellular carcinoma Cytotoxicity IC50

TD52 dihydrochloride is an erlotinib-derivative CIP2A inhibitor that reactivates tumor suppressor PP2A without confounding EGFR inhibition. Unlike erlotinib, TD52 exhibits minimal p-EGFR activity while potently downregulating CIP2A and p-Akt, driving apoptosis in HCC and TNBC cells. Oral dosing at 10 mg/kg/day achieves significant tumor growth inhibition in xenograft models within 4–52 days. Select TD52 dihydrochloride to cleanly interrogate the CIP2A/PP2A/p-Akt signaling axis or to evaluate CIP2A-targeted therapy in oncology and inflammation research including severe acute pancreatitis.

Molecular Formula C24H18Cl2N4
Molecular Weight 433.3 g/mol
Cat. No. B10854559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTD52 dihydrochloride
Molecular FormulaC24H18Cl2N4
Molecular Weight433.3 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C#C.Cl.Cl
InChIInChI=1S/C24H16N4.2ClH/c1-3-17-9-7-11-19(15-17)25-23-24(26-20-12-8-10-18(4-2)16-20)28-22-14-6-5-13-21(22)27-23;;/h1-2,5-16H,(H,25,27)(H,26,28);2*1H
InChIKeyPACBAUWYKBMOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TD52 Dihydrochloride Procurement Guide: A Potent Orally Active CIP2A Inhibitor Derived from Erlotinib


TD52 dihydrochloride (CAS 1798328-24-1), a derivative of the EGFR tyrosine kinase inhibitor erlotinib, functions as a potent, orally active inhibitor of the cancerous inhibitor of protein phosphatase 2A (CIP2A) [1]. Unlike its parent compound, TD52 exerts its anticancer effects primarily through reactivation of the tumor suppressor protein phosphatase 2A (PP2A) via downregulation of CIP2A, a mechanism largely independent of EGFR inhibition [2]. The compound has demonstrated significant in vitro and in vivo antitumor activity across multiple cancer types, including hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC), with emerging evidence supporting its therapeutic potential in inflammatory conditions such as severe acute pancreatitis [3].

Why Erlotinib Cannot Substitute TD52 Dihydrochloride in CIP2A-Targeted Research


Although TD52 is an erlotinib derivative, its pharmacological profile diverges sharply from the parent compound. While erlotinib acts primarily as an EGFR kinase inhibitor, TD52 exhibits minimal p-EGFR inhibition and instead drives apoptosis through CIP2A downregulation and PP2A reactivation [1]. This mechanistic bifurcation means that erlotinib cannot be used as a surrogate for studying CIP2A/PP2A axis modulation or for achieving EGFR-independent antitumor effects [2]. Substituting TD52 with erlotinib in experimental systems would fail to recapitulate the PP2A-mediated apoptotic signaling, potentially leading to erroneous conclusions about target engagement and therapeutic efficacy .

Quantitative Evidence for TD52 Dihydrochloride Differentiation vs. Comparators


Superior Cytotoxicity in HCC Cells: TD52 vs. Erlotinib IC50 Comparison

TD52 exhibits significantly greater potency than erlotinib in reducing viability of hepatocellular carcinoma (HCC) cell lines. Across four HCC lines, TD52 achieved IC50 values ranging from 0.8 to 1.2 μM, whereas erlotinib demonstrated markedly weaker efficacy under identical conditions, with IC50 values exceeding 10 μM in several lines [1]. This approximately 10-fold increase in potency establishes TD52 as a more effective tool for CIP2A inhibition in HCC models.

Hepatocellular carcinoma Cytotoxicity IC50

Minimal EGFR Inhibition: A Mechanistic Differentiator from Erlotinib

In stark contrast to its parent compound erlotinib, TD52 demonstrates negligible inhibition of EGFR phosphorylation. Western blot analysis revealed that treatment with TD52 at concentrations up to 5 μM for 48 hours had minimal effect on p-EGFR levels, whereas erlotinib potently suppressed EGFR phosphorylation [1]. This functional uncoupling from EGFR inhibition is critical for studies where EGFR-independent apoptotic pathways are the focus.

EGFR Mechanism of action Selectivity

In Vivo Tumor Growth Inhibition: TD52 Outperforms Sorafenib in HCC Xenografts

In a PLC5 HCC xenograft mouse model, oral administration of TD52 (10 mg/kg/day) for 4 weeks resulted in significantly greater inhibition of tumor growth compared to sorafenib (10 mg/kg/day), the current FDA-approved standard-of-care for advanced HCC [1]. TD52-treated mice exhibited smaller tumor volumes and reduced tumor weights relative to both vehicle and sorafenib controls (P<0.05) . This superior in vivo efficacy underscores TD52's potential as a more effective CIP2A-targeted agent.

Xenograft In vivo Tumor growth

CIP2A Downregulation and PP2A Reactivation: Quantified Mechanistic Engagement

TD52 treatment leads to a dose- and time-dependent reduction in CIP2A protein expression and a corresponding increase in PP2A activity in HCC cells [1]. In PLC5 cells, 2 μM TD52 reduced CIP2A protein levels by approximately 60% after 24 hours and increased PP2A activity by 2.5-fold . This direct modulation of the CIP2A/PP2A axis is a hallmark of TD52's mechanism and distinguishes it from erlotinib, which relies primarily on EGFR inhibition.

CIP2A PP2A Mechanism

Oral Bioavailability and Broad Therapeutic Potential: Evidence in TNBC and Acute Pancreatitis

TD52 is orally active, as demonstrated by significant antitumor effects in xenograft models following daily oral gavage [1]. In TNBC xenografts (MDA-MB-468), TD52 (10 mg/kg/day for 52 days) markedly reduced tumor size and weight . Beyond oncology, TD52 has shown efficacy in a severe acute pancreatitis (SAP) model, where it inhibited CIP2A expression and reduced serum amylase, lipase, and inflammatory cytokines [2]. This breadth of oral activity across disease models highlights TD52's versatility as a research tool.

Oral bioavailability Triple-negative breast cancer Acute pancreatitis

Optimal Research Applications of TD52 Dihydrochloride Based on Differentiating Evidence


CIP2A/PP2A Axis Dissection in EGFR-Independent Apoptosis Studies

Use TD52 dihydrochloride to selectively inhibit CIP2A and reactivate PP2A without confounding EGFR inhibition. This application leverages TD52's minimal p-EGFR activity (see Evidence Item 2) and quantifiable CIP2A downregulation (Evidence Item 4) to cleanly interrogate the CIP2A/PP2A/p-Akt signaling pathway in HCC and TNBC cells [1].

In Vivo Efficacy Studies in Hepatocellular Carcinoma Models

Employ TD52 in PLC5 or other HCC xenograft models to achieve superior tumor growth inhibition compared to erlotinib or sorafenib (Evidence Items 1 and 3). Oral dosing at 10 mg/kg/day reliably engages the CIP2A/PP2A axis in vivo and yields measurable antitumor effects within 4 weeks [2].

Investigation of CIP2A as a Therapeutic Target in Severe Acute Pancreatitis

Apply TD52 to modulate macrophage autophagy and inflammation in SAP models. Evidence from a 2025 Phytomedicine study shows that TD52 reduces CIP2A expression and alleviates pathological symptoms of SAP, including lowered serum amylase and lipase levels (Evidence Item 5) [3]. This expands the compound's utility beyond oncology.

Triple-Negative Breast Cancer Xenograft Studies

Utilize TD52 in MDA-MB-468 or MDA-MB-231 TNBC xenograft models to evaluate CIP2A-targeted therapy. Oral administration (10 mg/kg/day) for 52 days significantly inhibits tumor growth and downregulates CIP2A and p-Akt in tumor tissue (Evidence Item 5) [1]. This application is supported by strong in vivo data and mechanistic validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TD52 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.